2-Phenylpentane

説明

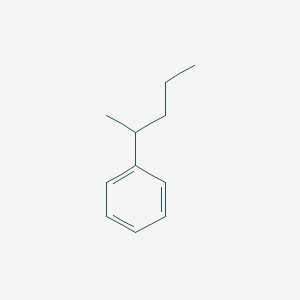

2-Phenylpentane, an organic compound also known as (1-methylbutyl)benzene or sec-amylbenzene, is an alkyl-substituted aromatic hydrocarbon. cymitquimica.comscbt.com Its structure consists of a five-carbon pentane (B18724) chain attached to a phenyl group at the second carbon atom. cymitquimica.com This seemingly simple molecule has garnered significant attention within various fields of chemical research. As a branched aromatic hydrocarbon, it serves as a fundamental model for investigating the structure, properties, and reactivity of a broad class of organic compounds that are prevalent in both industrial processes and biological systems. cymitquimica.comgoogle.comlmu.edu Its molecular formula is C₁₁H₁₆, and it exists as a colorless to pale yellow liquid with a characteristic aromatic odor. cymitquimica.comnih.gov Research involving this compound spans from fundamental studies in reaction mechanisms and catalysis to its application in understanding biochemical processes.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pentan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHAIAJHDPJXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870993 | |

| Record name | 2-Phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-52-0, 29316-05-0 | |

| Record name | 2-Phenylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, sec-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029316050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-phenylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Phenylpentane and Its Structural Analogues

Alkylation-Based Synthesis Routes

Alkylation reactions, which involve the direct addition of an alkyl group to an aromatic ring, are a cornerstone of synthetic organic chemistry and a primary method for producing 2-phenylpentane. wikipedia.orgpressbooks.pub These reactions are typically facilitated by a catalyst to activate either the aromatic ring or the alkylating agent.

The Friedel-Crafts reaction, developed in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org The alkylation variant is commonly used on an industrial scale for the synthesis of this compound, typically by reacting benzene (B151609) with a pentyl source, such as pentyl chloride or 1-pentene (B89616), in the presence of a catalyst. acs.org

The mechanism of Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution. wikipedia.orgmt.com The key role of the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is to generate a potent electrophile, typically a carbocation. pressbooks.pubmt.com

The process unfolds in several steps:

Generation of the Electrophile : The Lewis acid coordinates with the alkyl halide (e.g., 1-chloropentane (B165111) or 2-chloropentane), weakening the carbon-halogen bond and facilitating its cleavage to form a carbocation. pressbooks.pub When starting with an alkene like 1-pentene, a Brønsted acid or a Lewis acid catalyst protonates the double bond to generate the carbocation. etsu.edu

Carbocation Rearrangement : Primary carbocations are inherently unstable. If a primary carbocation is formed (e.g., from 1-pentene or 1-chloropentane), it can undergo a rapid 1,2-hydride shift to form a more stable secondary carbocation. etsu.edu This rearrangement is why the reaction of benzene with 1-pentene or 1-chloropentane yields this compound as a major product, rather than 1-phenylpentane. The secondary carbocation (pentan-2-yl cation) is more stable and thus the preferred electrophile.

Electrophilic Attack : The electron-rich benzene ring acts as a nucleophile, attacking the secondary carbocation. mt.com This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. mt.com

Deprotonation : A base, such as the [AlCl₄]⁻ complex formed in the initial step, removes a proton from the carbon atom where the alkyl group attached. This action restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. mt.com

Deuterium (B1214612) tracer studies have been instrumental in confirming the mechanisms of rearrangement that accompany Friedel-Crafts reactions, demonstrating that such rearrangements often precede the final cyclialkylation or alkylation step. cdnsciencepub.comcdnsciencepub.com

The efficiency and selectivity of Friedel-Crafts alkylation are highly dependent on the reaction conditions. Key parameters that can be adjusted include the choice of catalyst, temperature, and the molar ratio of reactants. A significant challenge is preventing polyalkylation, where the product, this compound, undergoes further alkylation. researchgate.net

Solid acid catalysts, such as zeolites and solid phosphoric acid (SPA), have emerged as more environmentally friendly and reusable alternatives to traditional Lewis acids. acs.orgresearchgate.net They can offer high conversion rates and improved selectivity under specific conditions.

Table 1: Optimized Conditions for Alkylation of Benzene

| Catalyst Type | Alkylating Agent | Temperature (°C) | Molar Ratio (Benzene:Substrate) | Reported Yield | Source(s) |

|---|---|---|---|---|---|

| Zeolite H-beta | 2-Pentanol (B3026449) | 80–120 | 4:1 | 70–80% |

This table is interactive. Click on the headers to sort the data.

Optimizing these conditions helps to maximize the formation of the desired mono-alkylated product, this compound, while minimizing side reactions and the formation of isomers like 3-phenylpentane or di-alkylated products. acs.org

The Grignard reaction provides an alternative route for synthesizing this compound, offering excellent control over regioselectivity. This method involves the use of an organomagnesium halide, known as a Grignard reagent. wikipedia.org

The synthesis can be approached in two primary ways:

Phenylmagnesium bromide reacting with a pentyl halide : This is a common pathway.

Formation of the Grignard Reagent : Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com

Nucleophilic Substitution : The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbon of a pentyl halide, such as 2-bromopentane. This Sₙ2 reaction displaces the bromide ion, forming the carbon-carbon bond and yielding this compound.

A pentylmagnesium halide reacting with a phenyl electrophile .

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents, which would quench the reagent and halt the desired reaction. wikipedia.org

Friedel-Crafts Alkylation for this compound Production

Mechanistic Investigations of Lewis Acid Catalysis in Friedel-Crafts Alkylation

Reduction-Driven Synthetic Approaches

Reduction methods offer another strategic avenue to this compound, starting from an unsaturated precursor molecule. This approach is particularly useful when the required unsaturated starting material is readily accessible.

Catalytic hydrogenation is a process where hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst. libretexts.orgpressbooks.pub To synthesize this compound, an appropriate unsaturated precursor such as 2-phenyl-1-pentene (B13811012) or 2-phenyl-2-pentene (B1624033) is reduced.

The reaction involves the following:

Substrate Preparation : The starting material, an unsaturated phenylalkene like 2-phenyl-1-pentene, can be synthesized through methods like the Wittig reaction or by dehydrating 2-phenyl-2-pentanol (B1597411).

Reaction Mechanism : The process occurs on the surface of a heterogeneous metal catalyst. Both the alkene and molecular hydrogen are adsorbed onto the metal surface (e.g., Palladium, Platinum, or Nickel). chemistrytalk.orglibretexts.org The catalyst weakens the H-H bond, and hydrogen atoms are added sequentially to the carbons of the double bond. libretexts.org This mechanism results in a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orglumenlearning.com

Reaction Conditions : The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing the catalyst. The conditions can be fine-tuned to ensure complete saturation of the double bond.

Table 2: Typical Conditions for Catalytic Hydrogenation of 2-Phenyl-1-pentene

| Parameter | Condition | Source(s) |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | |

| Catalyst Loading | 1–5 wt% | |

| Hydrogen Pressure | 1–5 atm | |

| Temperature | 25–80 °C |

This table is interactive. Click on the headers to sort the data.

This method is highly efficient and selective, with minimal risk of over-hydrogenation or rearrangement, making it a clean and effective route for producing this compound.

Heterogeneous Catalysis (e.g., Palladium-on-Carbon Systems)

Reduction of Ketonic Precursors (e.g., Methylvalerophenones)

The reduction of ketonic precursors, such as valerophenone (B195941) (1-phenyl-1-pentanone), presents another viable pathway to this compound. kaimosi.com This transformation can be accomplished using various reducing agents. While specific conditions for the direct reduction of valerophenone to this compound are not extensively detailed, the general principles of ketone reduction are well-established. libretexts.orgsavemyexams.com

Reductive Transformations Involving Molecular Rearrangements (e.g., Lithium Aluminum Hydride Reductions of Phenylpentanols)

Reductive transformations that involve molecular rearrangements can also lead to the formation of this compound. A notable example is the reaction of threo-2-phenyl-3-pentyl methanesulfonate (B1217627) with potassium in 1,2-dimethoxyethane, which yields a hydrocarbon mixture containing 94% this compound and 6% 3-phenylpentane, the latter being a product of phenyl migration. researchgate.net

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing a wide range of functional groups, including alcohols and their derivatives. byjus.combiotrend.comslideshare.net While direct reduction of a simple phenylpentanol would typically yield the corresponding alkane without rearrangement, the potential for rearrangements exists under certain conditions, particularly with substrates prone to forming stable carbocation intermediates. cdnsciencepub.comcdnsciencepub.comresearchgate.net The reduction of a suitably substituted phenylpentanol or a related derivative with LiAlH4 could potentially lead to this compound through a pathway involving a molecular rearrangement.

Emerging and Specialized Synthetic Strategies

In addition to traditional methods, several emerging and specialized strategies are being explored for the synthesis of this compound and its analogues, often with a focus on sustainability and efficiency.

Solid Acid Catalysis for Sustainable Synthesis

Solid acid catalysis has emerged as a greener alternative to traditional liquid acid catalysts for alkylation reactions. researchgate.net Catalysts such as zeolites and sulfonated carbons are employed in the alkylation of benzene with pentenes or pentanols to produce phenylpentanes. For example, H-beta zeolite can catalyze the alkylation of benzene with 2-pentanol under relatively mild conditions (80–120°C) with a benzene to alcohol molar ratio of 4:1, achieving yields of 70–80%. Solid phosphoric acid (SPA) has also been studied for the alkylation of benzene with 1-pentene, showing potential for selective production of linear alkyl benzenes. researchgate.netacs.org These solid acid catalysts offer advantages such as reduced waste, water tolerance, and reusability. researchgate.net Research has also focused on developing improved solid-acid catalysts, like HF-treated mordenites and fluorided montmorillonite (B579905) clays, for the regioselective synthesis of linear alkylbenzenes with a high 2-phenyl isomer content. taylorfrancis.com

| Catalyst Type | Precursors | Temperature | Yield | Advantages |

| H-beta Zeolite | Benzene, 2-Pentanol | 80–120°C | 70–80% | Water tolerant, reusable, reduced waste. |

| Solid Phosphoric Acid (SPA) | Benzene, 1-Pentene | 160–220°C | Varies | Potential for high selectivity. researchgate.netacs.org |

| HF-treated Mordenites | Benzene, Linear Olefins | Not specified | High | Enhanced regioselectivity for 2-phenyl isomer. taylorfrancis.com |

Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide a precise method for constructing the carbon-carbon bond necessary for forming this compound.

The Suzuki-Miyaura reaction , for example, can be used to couple a phenylboronic acid with a pentenyl bromide in the presence of a palladium catalyst. bohrium.com Key factors in this reaction include the choice of ligand, such as triphenylphosphine (B44618) (PPh3), and the solvent, with tetrahydrofuran (THF) or dioxane being common choices. This method can achieve yields of 75–85% with high stereochemical control.

The Kumada coupling is another powerful cross-coupling reaction that utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.orgumb.edu This reaction could involve the coupling of a phenyl Grignard reagent (phenylmagnesium bromide) with a pentyl halide to form this compound.

| Cross-Coupling Reaction | Aryl Source | Alkyl/Alkenyl Source | Catalyst System | Typical Yield |

| Suzuki-Miyaura | Phenylboronic acid | 2-Pentenyl bromide | Palladium / Triphenylphosphine | 75–85% |

| Kumada | Phenylmagnesium bromide | Pentyl halide | Nickel or Palladium | Varies |

Phase Transfer Catalysis in Functionalized Phenylalkane Synthesis

Phase Transfer Catalysis (PTC) is a powerful and environmentally benign methodology for synthesizing organic compounds, particularly when reactants are located in separate, immiscible phases. ptfarm.plresearchgate.netwikipedia.org This technique is highly effective for the alkylation of acidic C-H compounds like phenylacetonitrile (B145931), a common precursor for functionalized phenylalkanes. sci-hub.seresearchgate.net The process utilizes a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant anion from an aqueous or solid phase into an organic phase where it can react with an organic substrate. wikipedia.org

The fundamental mechanism involves the generation of a carbanion from a precursor, such as phenylacetonitrile, at the interface between the organic phase and an inorganic base (e.g., concentrated aqueous sodium hydroxide). ptfarm.plmdpi.com The phase-transfer catalyst, Q⁺X⁻, exchanges its anion X⁻ for the newly formed carbanion at the interface. wiley-vch.de This creates a lipophilic ion pair, [Q⁺-carbanion], which is soluble in the organic phase. wiley-vch.de Once in the organic medium, the reactive, "naked" carbanion undergoes alkylation with an alkyl halide (e.g., a halo-pentane) to form the desired phenylalkane derivative. researchgate.net The catalyst is then regenerated and returns to the interface to start another cycle.

Quaternary ammonium salts, such as benzyltriethylammonium chloride (TEBA) and various tetra-n-butylammonium (TBA) salts, are frequently employed as catalysts. ptfarm.plgoogle.com The choice of catalyst, base concentration, and solvent can significantly influence reaction yields and selectivity. nih.gov For instance, alkylation of phenylacetonitrile with 1-bromohexane (B126081) has been shown to yield mono-alkylated products under mild conditions using PTC. sci-hub.se The efficiency of these catalysts allows reactions to proceed under mild conditions with high yields, making PTC a scalable and industrially relevant method. buchler-gmbh.comacsgcipr.org

The alkylation of various active methylene (B1212753) compounds under PTC conditions has been extensively studied. The following table summarizes representative findings in the synthesis of functionalized phenylalkanes and related structures.

Table 1: Alkylation of Phenylacetonitrile and Derivatives via Phase Transfer Catalysis

| Precursor | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| Phenylacetonitrile | 1-Bromobutane | Compound 1* | 50% NaOH | Methylene Chloride | RT | 91** | google.com |

| Phenylacetonitrile | 1-Bromohexane | Quaternary Ammonium Salt | aq. NaOH | - | - | Mono-alkylated | sci-hub.se |

| Phenylacetonitrile | Methyl Chloride | Quaternary Ammonium Salt | aq. NaOH | - | Mild | Di-alkylated | sci-hub.se |

| Hydantoin (N,N-dibenzyl) | Allyl Bromide | TBAB (10 mol%) | 50% w/w NaOH | - | 40 | 73 | nih.gov |

| Glycine Schiff Base | Benzyl Bromide | Chiral Quat. Salt | 50% KOH | CH₂Cl₂/Toluene | 0 | 95 | wiley-vch.de |

| Phenylacetonitrile | 1,4-Dibromobutane | Dq-Br*** | aq. NaOH | - | - | Good | acs.org |

*Compound 1 is a specific quaternary ammonium salt detailed in the source patent. **Yield when using tetra-n-butylammonium bromide as the catalyst. ***Dq-Br is a novel phase transfer catalyst described in the source.

Nucleophilic Substitution Reactions in Halogenated this compound Precursors

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group, such as a halogen, on an aliphatic carbon atom. ksu.edu.sasavemyexams.com This methodology is central to the synthesis and functionalization of phenylalkanes from halogenated precursors. The reactions typically follow either an Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular) mechanism, depending on the structure of the haloalkane, the nature of the nucleophile, the leaving group, and the solvent. studentbro.in

In the context of synthesizing this compound analogues, a key strategy involves the reaction of a halogenated alkane with a phenyl-containing nucleophile or, conversely, a halogenated phenylalkane with a different nucleophile. For example, the reaction of a pentyl halide with a suitable phenyl nucleophile can form the carbon-phenyl bond. More commonly, a pre-formed halogenated phenylalkane can be further functionalized. Haloalkanes are reactive due to the polar carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by a nucleophile. savemyexams.com

The Sₙ2 pathway involves a single step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. studentbro.in This mechanism is favored for primary and, to a lesser extent, secondary haloalkanes. For instance, reacting a primary haloalkane like 1-bromopentane (B41390) with a phenyl nucleophile would proceed via an Sₙ2 mechanism. The reactivity of halogens as leaving groups follows the order I > Br > Cl > F, corresponding to the C-X bond strength. savemyexams.com

The Sₙ1 pathway is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. studentbro.in This mechanism is favored for tertiary and some secondary haloalkanes, particularly when the resulting carbocation is stabilized, for example, by resonance with an adjacent phenyl group. A precursor like 2-bromo-2-phenylpentane would readily undergo Sₙ1 reactions.

Common nucleophiles used in these reactions include hydroxide (B78521) ions (:OH⁻) to form alcohols, cyanide ions (:CN⁻) to form nitriles (which extends the carbon chain), and ammonia (B1221849) (:NH₃) to form amines. science-revision.co.uk The reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, as the amine products are themselves nucleophilic. lumenlearning.com

Table 2: Examples of Nucleophilic Substitution on Haloalkanes

| Substrate | Nucleophile | Conditions | Product Type | Mechanism | Citation |

|---|---|---|---|---|---|

| Bromoethane | NaOH (aq) | Warm | Alcohol | Sₙ2 | science-revision.co.uk |

| Bromoethane | KCN (ethanolic) | Reflux | Nitrile | Sₙ2 | savemyexams.comscience-revision.co.uk |

| Bromoethane | NH₃ (ethanolic, excess) | Heat, Pressure | Primary Amine | Sₙ2 | savemyexams.comlumenlearning.com |

| Chlorobenzene | NaOH | 623 K, 300 atm | Phenol | - | studentbro.in |

| Alkyl Halide | Amine | DMF, Base | Alkylated Amine | Sₙ2 | fishersci.it |

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Phenylpentane

Aromatic Ring Functionalization Reactions

The reactivity of 2-phenylpentane is characterized by the interplay between its aromatic phenyl ring and the aliphatic sec-pentyl side chain. The phenyl group can undergo various functionalization reactions, while the alkyl chain can also be the site of chemical transformations.

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The sec-pentyl group, being an alkyl group, influences both the rate of reaction and the position of substitution on the aromatic ring.

Scope: Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) typically using the halogen in the presence of a Lewis acid catalyst like an iron or aluminum trihalide. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Regioselectivity: The sec-pentyl group is an electron-donating group (EDG) through an inductive effect. lkouniv.ac.in EDGs activate the benzene (B151609) ring towards electrophilic attack, making it more reactive than benzene itself. wikipedia.orglkouniv.ac.in They direct incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. lkouniv.ac.inyoutube.com

This directing effect is due to the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, that forms during the reaction. For ortho and para attack on this compound, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the sec-pentyl group (the ipso-carbon). This tertiary carbocation is stabilized by the electron-donating nature of the alkyl group. lkouniv.ac.inyoutube.com In contrast, meta attack does not allow for a resonance structure that places the positive charge on this ipso-carbon, resulting in a less stable intermediate. lkouniv.ac.in

Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially. While both ortho and para isomers are expected, the para product often predominates over the ortho product due to steric hindrance. The bulky sec-pentyl group physically obstructs the approach of the electrophile to the adjacent ortho positions.

| Reaction | Reagents | Expected Major Products | Directing Effect |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)pentane | ortho, para-directing |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)pentane | ortho, para-directing |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)pentane | ortho, para-directing |

While the benzene ring itself is relatively resistant to oxidation under typical conditions, the presence of the alkyl side chain makes the entire molecule susceptible to oxidation at the benzylic position (the carbon atom of the alkyl chain attached to the ring). Strong oxidizing agents can cause oxidative cleavage of the C-C bond at this position. For monoalkylbenzenes like this compound, this process ultimately leads to the formation of benzoic acid. researchgate.net For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize this compound to benzoic acid.

The initial product is often a hydroperoxide at the α-position to the aromatic ring. researchgate.net This intermediate is then further oxidized, leading to the cleavage of the alkyl chain.

Electrophilic Aromatic Substitution: Scope and Regioselectivity

Aliphatic Side Chain Reactions

The aliphatic pentyl chain in this compound is fully saturated and, therefore, generally unreactive towards reductive processes. Reduction reactions typically involve the saturation of double or triple bonds or the removal of functional groups like hydroxyl or carbonyl groups.

However, precursors to this compound can undergo reduction to yield the final saturated compound. For example, 2-phenyl-1-pentene (B13811012) or 2-phenyl-2-pentene (B1624033) can be hydrogenated using a catalyst like palladium on carbon (Pd/C) to produce this compound. Similarly, the reduction of a ketone, such as 2-phenyl-3-pentanone, would also yield this compound after reduction of the carbonyl group and subsequent hydrogenolysis of the resulting alcohol.

The elimination of hydrogen halides (dehydrohalogenation) from halogenated derivatives of this compound is an important reaction for creating unsaturated products. The kinetics and mechanisms of the gas-phase dehydrochlorination of various phenylalkyl chlorides have been studied.

Research on the thermal decomposition of 5-chloro-1-phenylpentane has shown that the reaction is homogeneous, unimolecular, and follows a first-order rate law. researchgate.net The temperature dependence of the rate coefficient for this reaction is described by the Arrhenius equation:

log k¹ (s⁻¹) = (13.75 ± 0.36) - (231.2 ± 4.9) kJ·mol⁻¹ (2.303RT)⁻¹ researchgate.net

Theoretical calculations using density functional theory (DFT) suggest that the transition state for this type of reaction is a four-centered cyclic structure involving the chlorine atom, a hydrogen atom from an adjacent carbon, and the two carbon atoms to which they are attached. researchgate.netresearchgate.net The process is described as concerted, where bond breaking and bond forming occur in a single step, and is moderately polar and nonsynchronous. researchgate.net The rate-determining step is the breaking of the C-Cl bond. researchgate.net Notably, these theoretical studies did not find evidence to support the participation of the neighboring phenyl group in the reaction mechanism. researchgate.net

| Compound | Arrhenius Equation (log k¹) | Activation Energy (Ea) |

| 3-Chloro-1-phenylpropane | (13.99 ± 0.26) - (238.4 ± 3.5) kJ·mol⁻¹ (2.303RT)⁻¹ | 238.4 ± 3.5 kJ·mol⁻¹ |

| 4-Chloro-1-phenylbutane | (13.07 ± 0.43) - (220.5 ± 5.8) kJ·mol⁻¹ (2.303RT)⁻¹ | 220.5 ± 5.8 kJ·mol⁻¹ |

| 5-Chloro-1-phenylpentane | (13.75 ± 0.36) - (231.2 ± 4.9) kJ·mol⁻¹ (2.303RT)⁻¹ | 231.2 ± 4.9 kJ·mol⁻¹ |

Data from gas-phase dehydrochlorination studies. researchgate.net

Reductive Processes of the Alkyl Chain

Intramolecular Rearrangement Mechanisms

Derivatives of this compound can undergo significant intramolecular rearrangements, particularly under the conditions of Friedel-Crafts reactions. A notable example is the acid-catalyzed cyclialkylation of phenylalkyl chlorides.

Studies involving the cyclialkylation of 1-chloro-5-phenylpentane (B101639) with a Lewis acid catalyst like aluminum chloride did not yield the expected seven-membered ring product (benzosuberane). Instead, the reaction product was identified as 1-methyltetralin, a six-membered ring compound. cdnsciencepub.comcdnsciencepub.com This outcome demonstrates that a rearrangement precedes the final cyclization step. cdnsciencepub.com

The proposed mechanism involves the formation of a primary carbocation upon the departure of the chloride ion. This unstable primary carbocation rapidly rearranges to a more stable secondary carbocation via a hydride shift. This is followed by a second hydride shift to form an even more stable benzylic secondary carbocation. This carbocation then undergoes an intramolecular electrophilic attack on the phenyl ring to form the six-membered ring of the tetralin system. Deuterium (B1214612) tracer studies have been instrumental in elucidating these complex rearrangement pathways, confirming that extensive scrambling of hydrogen (and deuterium) atoms occurs between the carbon atoms of the side chain during the reaction. cdnsciencepub.comresearchgate.net

Carbocationic Rearrangements (e.g., Wagner-Meerwein Shifts, Hydride Shifts)

Reactions involving this compound that proceed through a carbocation intermediate are susceptible to rearrangements, driven by the formation of a more stable carbocation. byjus.com The initial formation of a carbocation at the benzylic position (C2) results in a secondary benzylic carbocation. While this is relatively stable due to resonance with the phenyl ring, it can rearrange to an even more stable tertiary carbocation if the structure allows.

The primary types of rearrangements observed are 1,2-hydride shifts and 1,2-alkyl (or phenyl) shifts, collectively known as Wagner-Meerwein rearrangements. spcmc.ac.inslideshare.net In a 1,2-hydride shift, a hydrogen atom with its pair of electrons migrates to an adjacent carbocation center. libretexts.orgmasterorganicchemistry.com For the 2-phenylpentyl cation, a 1,2-hydride shift from C3 to C2 would result in a tertiary carbocation, which is more stable.

Mechanism of Hydride Shift in this compound Cation:

Formation of Initial Carbocation: A reaction such as the protonation of 2-phenyl-2-pentanol (B1597411) followed by the loss of water, or the solvolysis of 2-chloro-2-phenylpentane, generates a secondary benzylic carbocation at the C2 position.

1,2-Hydride Shift: A hydrogen atom from the adjacent C3 position migrates with its electron pair to the positively charged C2. This step is driven by the formation of a more stable tertiary carbocation at C3. byjus.com

Formation of Rearranged Product: The new, more stable tertiary carbocation is then attacked by a nucleophile or undergoes elimination to form the final rearranged product.

The driving force for these rearrangements is the inherent stability of carbocations, which follows the order: tertiary > secondary > primary. byjus.com The migration of a group (hydride or alkyl) occurs to transform a less stable carbocation into a more stable one. masterorganicchemistry.com

| Rearrangement Type | Migrating Group | Initial Carbocation | Final Carbocation | Driving Force |

| 1,2-Hydride Shift | Hydrogen atom (H⁻) | Secondary benzylic (at C2) | Tertiary (at C3) | Increased stability |

| Wagner-Meerwein (Alkyl/Phenyl Shift) | Alkyl or Phenyl group | Varies | Varies | Increased stability |

This table provides a summary of potential carbocationic rearrangements in reactions involving this compound.

Deuterium Labeling Studies for Mechanistic Elucidation in Alkylation and Rearrangement Reactions

Deuterium labeling is a powerful technique used to trace the pathways of atoms during a chemical reaction, providing invaluable insight into reaction mechanisms. cdnsciencepub.com By replacing specific hydrogen atoms with their heavier isotope, deuterium (D), chemists can follow the migration of these labels and deduce the intermediates and transition states involved.

In the context of reactions involving phenylalkanes like this compound, deuterium labeling has been instrumental in confirming the occurrence of hydride shifts and other complex rearrangements. For instance, in related systems like the Friedel-Crafts cyclialkylation of deuterated phenylalkyl chlorides, the distribution of deuterium in the final products reveals the extent and nature of rearrangements that precede or accompany the main reaction. cdnsciencepub.com

A study on the cyclialkylation of 1-chloro-5-phenylpentane, a structural isomer of a chloro-derivative of this compound, demonstrated that extensive deuterium scrambling occurred between different carbon atoms in the alkyl chain. cdnsciencepub.com This scrambling was indicative of a series of rapid, reversible hydride and methide shifts within a carbocation intermediate before the final cyclization step. Such studies support the idea that carbocation intermediates in these systems are dynamic species.

Hypothetical Deuterium Labeling Study on this compound:

Consider a hypothetical reaction where this compound-3-d (deuterium at the C3 position) is subjected to conditions that promote carbocation formation.

Initial State: The deuterium label is specifically at the C3 position.

Carbocation Formation: A carbocation is generated, for example at C2.

Mechanistic Probe: If a 1,2-hydride (or deuteride) shift occurs, the deuterium atom could migrate to the C2 position. Analysis of the product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry would reveal the new position of the deuterium label.

Interpretation: The presence of deuterium at positions other than the original C3 in the products would provide direct evidence for carbocation rearrangements.

The use of deuterium labeling can also help to distinguish between intermolecular and intramolecular processes. The absence of "crossover" products when two similar but differently labeled reactants are used in the same reaction mixture suggests an intramolecular mechanism. spcmc.ac.in

| Labeling Position | Proposed Reaction | Expected Observation if Rearrangement Occurs | Analytical Technique |

| This compound-1,1,1-d₃ | Friedel-Crafts Alkylation | Deuterium scrambling to other positions in the alkyl chain. | Mass Spectrometry, NMR |

| This compound-3-d | Acid-catalyzed isomerization | Formation of 3-phenylpentane with deuterium at a different position. | NMR Spectroscopy |

This table outlines hypothetical deuterium labeling experiments to investigate reaction mechanisms of this compound.

Concerted versus Stepwise Reaction Pathways

A fundamental question in reaction mechanisms is whether multiple bond-breaking and bond-forming events occur simultaneously in a single step (a concerted reaction) or sequentially through one or more intermediates (a stepwise reaction). psiberg.comdifferencebetween.com

Formation of an initial carbocation intermediate.

Rearrangement of this intermediate to a more stable carbocation.

Reaction of the final carbocation to form the product. Each step has its own transition state and energy barrier. psiberg.com Evidence for stepwise mechanisms in reactions of compounds like this compound comes from the isolation or trapping of intermediates and the observation of rearranged products that can only be explained by the existence of a carbocationic intermediate. libretexts.orglibretexts.org

Concerted Pathways: In contrast, a concerted reaction proceeds through a single transition state without the formation of any intermediates. differencebetween.com Some pericyclic reactions are classic examples. psiberg.com For reactions that could potentially proceed through either pathway, computational studies and kinetic isotope effect measurements are often employed to distinguish between them. For example, some elimination reactions are concerted (E2 mechanism), while others are stepwise (E1 mechanism). Theoretical calculations on the elimination reactions of related compounds like chloro-phenylalkanes have been used to explore the potential energy surfaces for both concerted and stepwise mechanisms. researchgate.net

In certain cases, a reaction might appear to be a simple substitution or elimination but is in fact a concerted process involving the migration of a group. However, for many reactions of this compound, particularly those in acidic or solvolytic conditions, the evidence strongly points towards stepwise mechanisms involving discrete carbocation intermediates, which allows for the observed rearrangements. masterorganicchemistry.com

| Characteristic | Stepwise Reaction Pathway | Concerted Reaction Pathway |

| Intermediates | One or more intermediates are formed. differencebetween.com | No intermediates are formed. differencebetween.com |

| Transition States | Multiple transition states, one for each step. psiberg.com | A single transition state for the entire reaction. psiberg.com |

| Energy Profile | Contains valleys for intermediates and peaks for transition states. | A single energy barrier. |

| Applicability to this compound | Common in SN1, E1, and acid-catalyzed rearrangements. | Less common, but possible for certain elimination or pericyclic-type reactions. |

This table compares the key features of stepwise and concerted reaction pathways as they relate to this compound.

Iv. Stereochemical Aspects and Chiral Resolution of 2 Phenylpentane

Analysis of Chirality and Stereogenic Centers in 2-Phenylpentane

This compound, also known as (1-methylbutyl)benzene or sec-amylbenzene, is a chiral molecule. cymitquimica.comscbt.com Its chirality arises from the presence of a stereogenic center, also known as a chiral center, at the second carbon atom of the pentane (B18724) chain. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group (-CH3), a propyl group (-CH2CH2CH3), and a phenyl group (-C6H5).

The presence of this single stereogenic center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. sepscience.comdoubtnut.com These enantiomers are designated as (R)-2-phenylpentane and (S)-2-phenylpentane according to the Cahn-Ingold-Prelog priority rules. Due to their mirror-image relationship, enantiomers exhibit identical physical properties such as boiling point, density, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules.

Enantiomeric Resolution Methodologies

The separation of the enantiomers of this compound from a racemic mixture (a mixture containing equal amounts of both enantiomers) is a crucial process in stereochemistry, particularly for applications where one enantiomer may exhibit desired properties while the other is inactive or even detrimental. Several methodologies have been developed for the enantiomeric resolution of chiral compounds like this compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a powerful technique for separating enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.comlibretexts.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. phenomenex.com For a compound like this compound, a normal-phase HPLC system with a chiral stationary phase would be appropriate. The choice of CSP is critical and often involves polysaccharide-based or Pirkle-type columns. phenomenex.com The differential interaction between the enantiomers of this compound and the chiral environment of the CSP allows for their resolution. chromatographyonline.com The separation can be optimized by adjusting the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol. phenomenex.com

Gas Chromatography (GC): Chiral GC can also be employed for the separation of volatile enantiomers like those of this compound. This technique uses a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. The enantiomers of this compound, upon volatilization, travel through the column at different rates due to their diastereomeric interactions with the CSP, enabling their separation.

Diastereomeric Crystallization for Enantiomer Separation

Diastereomeric crystallization is a classical method for resolving enantiomers. This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent. This reaction forms a mixture of diastereomers. For instance, reacting racemic 2-phenylpentanoic acid (an oxidized derivative of this compound) with a chiral amine like (R)-1-phenylethanamine would yield two diastereomeric salts: ((R)-2-phenylpentanoate)-(R)-1-phenylethanamine) and ((S)-2-phenylpentanoate)-(R)-1-phenylethanamine).

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. pharmacy180.com Once the diastereomers are separated, the original enantiomers of 2-phenylpentanoic acid can be recovered by removing the chiral resolving agent through a chemical reaction, such as treatment with an acid. The separated enantiomeric acids can then be converted back to the corresponding this compound enantiomers if desired.

Membrane-Based Enantioseparations

Membrane-based enantioseparation is an emerging technology that offers a continuous and potentially more efficient alternative to chromatography and crystallization. This method utilizes a chiral membrane that selectively allows one enantiomer to pass through while retaining the other.

The membrane can be a polymer that is inherently chiral or a membrane that has a chiral selector incorporated into its matrix. For the separation of this compound enantiomers, a liquid membrane containing a chiral carrier could be employed. The enantiomers would exhibit different affinities for the chiral carrier, leading to different transport rates across the membrane. While research in this area is ongoing, it holds promise for large-scale enantiomeric separations.

Asymmetric Synthesis Approaches for Enantiopure this compound

Instead of separating a racemic mixture, enantiopure this compound can be directly synthesized using asymmetric synthesis. doubtnut.com This approach involves using a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

One potential route for the asymmetric synthesis of this compound could involve the asymmetric hydrogenation of a suitable prochiral precursor, such as 1-phenyl-1-pentene. Using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, the hydrogenation can be directed to produce either (R)- or (S)-2-phenylpentane with high enantiomeric excess. Another approach could be the asymmetric alkylation of benzene (B151609) with a chiral pentyl derivative.

Conformational Analysis of this compound and Analogues

The conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. The molecule's flexibility arises from rotation around the C-C bonds of the pentyl chain and the bond connecting the phenyl group to the pentyl chain.

The relative energies of the different conformers are influenced by steric interactions between the substituents. For this compound, the key rotational bonds are the C1-C2 and C2-C3 bonds of the pentyl chain, as well as the C2-phenyl bond.

Experimental Determination of Rotational Barriers

The energy required to rotate around the Csp²-Csp³ bond (the bond connecting the phenyl ring to the pentane chain) can be determined experimentally. A key method for this is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. By analyzing long-range coupling constants between specific protons, the energy barrier can be calculated.

For the closely related isomer, 3-phenylpentane, detailed ¹H NMR analysis in a CS₂/C₆D₁₂/TMS solvent mixture at 300 K has been performed. researchgate.netcdnsciencepub.com The long-range coupling constant over six bonds, between the methine proton and the para protons of the phenyl ring, was used to deduce the rotational barrier. researchgate.netcdnsciencepub.com The study determined an apparent twofold barrier of 15.0 ± 0.3 kJ/mol. researchgate.netcdnsciencepub.com This value is notably high, more than double the barrier found in isopropylbenzene (6.6 kJ/mol), indicating significant hindrance to rotation. cdnsciencepub.com The conformation of lowest energy is one where the methine C-H bond lies in the same plane as the phenyl ring. researchgate.netcdnsciencepub.com

| Parameter | Experimental Value | Method | Reference Compound |

| Apparent Twofold Rotational Barrier | 15.0 ± 0.3 kJ/mol | ¹H NMR Spectroscopy | 3-Phenylpentane |

This interactive table summarizes the experimentally determined rotational barrier for a compound structurally similar to this compound.

Population Analysis of Conformational Isomers (e.g., TT, TG+ Conformations)

Due to the rotational barrier, this compound exists as a mixture of conformational isomers at any given moment. The relative populations of these isomers are determined by their thermodynamic stability. For alkyl-substituted benzenes like this, specific conformers are often described by the arrangement of the alkyl chain. Using the analogous 3-phenylpentane as a model, the primary conformers considered are the TT (trans-trans) and the TG+ (trans-gauche).

In the TT conformer , all the carbon atoms of the alkyl chain are situated in a single plane. researchgate.netcdnsciencepub.com In the TG+ conformer , one of the terminal methyl groups is twisted away from the phenyl substituent. researchgate.netcdnsciencepub.com Analysis of vicinal coupling constants in 3-phenylpentane allowed for the calculation of the fractional populations of these key conformers. researchgate.netcdnsciencepub.comresearchgate.net

| Conformational Isomer | Description | Fractional Population | Reference Compound |

| TT (trans-trans) | All carbons of the alkyl chain lie in a plane. | 0.38 | 3-Phenylpentane |

| TG+ (G-T) | A doubly degenerate conformer where one methyl group is twisted away from the phenyl group. | 0.62 | 3-Phenylpentane |

This interactive table presents the population distribution of the major conformational isomers for a related compound, illustrating the preference for the TG+(G-T) form.

Steric Strain and Its Influence on Conformational Preferences

The preference for one conformer over another is primarily driven by the avoidance of steric strain. ntu.edu.sglibretexts.org Steric strain, or steric hindrance, is the repulsive interaction that occurs when atoms or groups are forced closer together than their atomic radii would ideally allow. srmist.edu.inlibretexts.org This repulsion increases the potential energy of the conformation, making it less stable. ntu.edu.sgsolubilityofthings.com

In the case of phenylpentanes, the significant rotational barrier and the preference for the TG+ conformation are direct results of steric strain. cdnsciencepub.com

In the TT conformer of 3-phenylpentane , a repulsive interaction occurs between a methyl group and the phenyl ring. Specifically, a C-H bond of one of the ethyl groups approaches the ipso carbon of the phenyl ring to within a short distance (approximately 2 Å), leading to destabilization. cdnsciencepub.com

The high rotational barrier is attributed to the close approach of the methyl groups to the ortho C-H bonds of the phenyl ring as the Csp²-Csp³ bond rotates. cdnsciencepub.com In the transition state for rotation (where the methine C-H bond is perpendicular to the phenyl plane), the hydrogen atoms of the alkyl and aromatic C-H bonds would move to within an exceptionally close distance of about 0.8 Å, creating significant steric repulsion. cdnsciencepub.com

V. Theoretical and Computational Investigations of 2 Phenylpentane Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. rsc.org These calculations offer deep insights into molecular behavior, from reaction pathways to conformational preferences.

Density Functional Theory (DFT) has become a primary computational tool for studying the mechanisms of organic reactions, providing valuable insights into potential energy surfaces, transition states, and intermediates. numberanalytics.com By modeling chemical reactions at the electronic level, DFT can elucidate complex reaction pathways. mdpi.com

For systems related to 2-phenylpentane, such as phenyl-substituted chloroalkanes, DFT has been employed to investigate reaction mechanisms and kinetics. For instance, a theoretical study on the dehydrochlorination of 5-chloro-1-phenylpentane utilized various DFT methods, including B3LYP, MPW1PW91, and PBEPBE, with different basis sets to examine the potential energy surface. researchgate.net The calculations revealed that the reaction proceeds through a concerted, nonsynchronous, four-centered cyclic transition state. researchgate.net The activation energies and enthalpies calculated with the MPW1PW91 and B3LYP methods showed good agreement with experimental values. researchgate.net Such studies demonstrate the capability of DFT to model reaction mechanisms, where the rate-determining step in these eliminations is the breaking of the carbon-chlorine bond. researchgate.net These computational approaches are crucial for predicting reaction outcomes and understanding the role of substituents, like the phenyl group, on reactivity. researchgate.net

Table 1: DFT Functionals Used in Reactivity Studies of Phenyl-Substituted Alkyl Halides

| Functional | Description |

|---|---|

| B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| MPW1PW91 | A hybrid functional developed by Barone and Adamo that often provides improved results for thermochemical kinetics. |

| PBEPBE | The Perdew-Burke-Ernzerhof functional, a non-empirical generalized gradient approximation (GGA) functional. |

This table summarizes DFT functionals mentioned in a study on the dehydrochlorination of phenyl-substituted chloroalkanes, a reaction type relevant to the potential reactivity of this compound derivatives. researchgate.net

Beyond DFT, other quantum chemical methods are utilized for electronic structure analysis. Ab initio and semi-empirical methods offer a range of accuracy and computational cost for exploring molecular properties.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. acs.org These methods are computationally intensive but can provide highly accurate results. For example, in studies of the conformational geometries of 2,4-diphenylpentane, a molecule with structural similarities to this compound, ab initio calculations at the MP2/6-31G* level were essential. acs.org The study found that including electron correlation was crucial for accurately describing the dispersion interactions between the phenyl rings that significantly influence the molecule's conformation. acs.org

Semi-empirical methods, on the other hand, use a simplified form of the Hartree-Fock equations and incorporate parameters derived from experimental data to speed up calculations. uni-muenchen.de Methods like AM1, PM3, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewikipedia.org These methods are much faster than ab initio or DFT calculations and are suitable for larger molecules or for preliminary explorations of the potential energy surface. semanticscholar.org For instance, semi-empirical methods like AM1 and PM3 have been used to characterize the transition states in the gas-phase decomposition of related organic compounds, demonstrating their utility in studying reaction mechanisms. researchgate.net

Table 2: Comparison of Quantum Chemical Methodologies

| Method Type | Basis | Key Characteristics | Typical Application for this compound |

|---|---|---|---|

| Ab Initio (e.g., MP2) | Derived from first principles. | High accuracy, computationally expensive. Essential for systems where electron correlation is important. acs.org | Detailed analysis of electronic structure and weak intramolecular interactions (e.g., phenyl ring interactions). |

| DFT (e.g., B3LYP) | Based on electron density. | Good balance of accuracy and computational cost. numberanalytics.com | Investigating reaction pathways, transition state geometries, and energies. researchgate.net |

| Semi-Empirical (e.g., AM1, PM3) | Simplified quantum mechanics with empirical parameters. uni-muenchen.de | Very fast, suitable for large systems or initial screenings. semanticscholar.org | Rapid conformational searches and preliminary analysis of reaction mechanisms. |

The flexible alkyl chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Computational methods are indispensable for identifying the most stable conformers and the energy barriers that separate them. ic.ac.uk

Conformational analysis of related molecules, such as 2,4-diphenylpentane and 3-phenylpentane, provides insight into the approaches used. acs.orgresearchgate.net Ab initio electronic structure calculations have been used to determine the relative conformer energies and rotational energy barriers. acs.org For 2,4-diphenylpentane, it was shown that dispersion forces between the phenyl rings have a strong influence on the conformational geometries, making methods that include electron correlation (like MP2) necessary for accurate predictions. acs.org

Similarly, DFT calculations at levels like B3LYP/6-311++G(**) are used to investigate conformational stabilities in flexible molecules. nih.govresearchgate.net By calculating the energies of various optimized geometries, a potential energy surface can be mapped out. This allows for the identification of low-energy conformers and the transition states that connect them, providing data on the energy barriers to rotation around single bonds. acs.org This information is critical for understanding how the molecule's shape influences its physical properties and reactivity. A simple approach based on calculating the van der Waals molecular volume as a function of internal rotation angles can also predict the most stable conformations. ias.ac.in

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to explore the larger-scale conformational landscape and dynamic behavior of molecules over time.

Force fields are computational models that describe the potential energy of a system using a set of classical mechanics-based functions and parameters. wikipedia.org They offer a computationally efficient way to explore the vast number of possible conformations for a molecule like this compound. nih.gov

A key strategy involves developing a force field that is specifically parameterized to reproduce high-level quantum chemistry data. acs.org For the related molecule 2,4-diphenylpentane, an atomistic molecular mechanics force field was parameterized to match the conformational energies and rotational barriers obtained from ab initio calculations. acs.org This quantum chemistry-based force field can then be used to perform extensive conformational searches much more rapidly than would be possible with quantum methods alone. The results of such searches can be visualized as conformational energy contour maps, which illustrate the low-energy regions of the molecule's conformational space. acs.org

Table 3: Components of a Typical Molecular Mechanics Force Field

| Term | Description |

|---|---|

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond from its equilibrium length. |

| Angle Bending | Represents the energy needed to bend the angle between two adjacent bonds. |

| Torsional (Dihedral) Angles | Models the energy barriers associated with rotation around a bond. |

| Van der Waals Interactions | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. |

| Electrostatic Interactions | Describes the forces between atomic partial charges. |

This table outlines the fundamental energy terms included in force fields used for molecular modeling. wikipedia.orgnih.govgithub.io

Molecular dynamics (MD) simulations use force fields to calculate the forces on atoms and simulate their motion over time according to the laws of classical mechanics. numberanalytics.comgithub.io This provides a "movie" of molecular behavior at the atomic level, revealing information about dynamic processes and interactions that influence reactivity.

Gas-phase MD simulations have been performed on 2,4-diphenylpentane using a force field derived from quantum chemistry calculations. acs.org Such simulations can reveal important entropic contributions to conformer populations that arise from dynamic effects, such as the restricted rotation of the phenyl group. acs.org By simulating the molecule's dynamics, researchers can understand how it interacts with other molecules, such as solvents or reactants, and how its conformational flexibility might influence its ability to reach a reactive geometry. numberanalytics.com For complex chemical reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive core of the system is treated with quantum mechanics and the surrounding environment is modeled with a classical force field. digitellinc.com

Vi. Advanced Spectroscopic Characterization of 2 Phenylpentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of organic molecules like 2-phenylpentane, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The chemical shifts of the aliphatic protons are highly dependent on their proximity to the phenyl group and their position along the pentyl chain.

A detailed analysis of a 4.7 mol% solution of 3-phenylpentane in a CS₂/C₆D₁₂/TMS solvent mixture at 300 K has provided extensive data on proton chemical shifts and coupling constants. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, the long-range coupling constant over six bonds between the methine and para protons is a key parameter used to deduce the rotational barrier of the Csp²—Csp³ bond. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Table 1: Representative ¹H NMR Data for Phenylpentane Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 3-Phenylpentane | Methine H | - | - | - |

| Methylene (B1212753) H's | - | - | - | |

| Methyl H's | - | - | - | |

| Aromatic H's | - | m | - | |

| 1-(2-(phenylthio)phenyl)pentane-1,4-dione | CH₃ | 2.29 | s | - |

| CH₂ (a) | 2.92-2.96 | t | 5.4 | |

| CH₂ (b) | 3.30-3.33 | t | 6.6 | |

| Aromatic H's | 6.89-7.95 | m | - | |

| 1-[2-(4-Methoxy-phenylsulfanyl)-phenyl]-pentane-1,4-dione | CH₃ (dione) | 2.30 | s | - |

| OCH₃ | 3.87 | s | - | |

| CH₂ (a) | 2.93-2.96 | t | 5.8 | |

| CH₂ (b) | 3.31-3.34 | t | 6.7 | |

| Aromatic H's | 6.83-7.95 | m | - |

Data for derivatives are sourced from a study on 1-(2-(phenylthio)phenyl)pentane-1,4-diones. doi.org Note: 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet.

Spin-spin coupling constants (J-values) are crucial for determining the connectivity of protons. For neighboring sp³-hybridized carbons, typical ³J coupling constants are in the 6-8 Hz range. libretexts.org In more complex derivatives, analysis of these coupling patterns allows for the unambiguous assignment of each proton signal.

The ¹³C NMR spectrum of this compound provides information on the number and electronic environment of the carbon atoms. The carbon atoms of the phenyl ring typically resonate in the downfield region of the spectrum (around δ 125-148 ppm). The aliphatic carbons of the pentyl chain appear at higher field strengths.

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CH₃) | 14.2 | - |

| C2 (CH) | 43.1 | - |

| C3 (CH₂) | 41.5 | - |

| C4 (CH₂) | 20.7 | - |

| C5 (CH₃) | 22.9 | - |

| Cipso | 147.4 | - |

| Cortho | 127.1 | - |

| Cmeta | 128.5 | - |

| Cpara | 125.9 | - |

Experimental data for this compound is available but specific peak assignments were not found in the provided search results. nih.gov Predicted values are based on standard NMR prediction software.

In substituted phenylpentane derivatives, the chemical shifts of the aromatic carbons can be significantly affected by the nature and position of the substituent. For example, in 1-(2-(phenylthio)phenyl)pentane-1,4-dione, the carbon signals are spread over a wide range. doi.org

¹H NMR: Chemical Shift Assignments and Spin-Spin Coupling Constant Analysis for Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. edinst.com

The IR and Raman spectra of this compound are characterized by vibrations associated with the phenyl ring and the aliphatic pentyl chain.

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium intensity bands in the 3000-3100 cm⁻¹ region. scirp.org

Aliphatic C-H stretching: Stronger bands corresponding to the stretching of C-H bonds in the pentyl group are observed in the 2850-2960 cm⁻¹ region.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon bonds within the phenyl ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending vibrations of the aliphatic C-H bonds, occur at lower frequencies and contribute to the fingerprint region of the spectrum.

For derivatives of this compound containing additional functional groups, new characteristic vibrational modes will appear. For instance, a carbonyl group (C=O) in a derivative would show a strong absorption band in the region of 1650-1750 cm⁻¹. doi.org

Table 3: Selected Vibrational Frequencies for Phenylpentane Derivatives

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|---|

| 1-(2-(phenylthio)phenyl)pentane-1,4-dione | C=O (ketone) | Stretching | 1707, 1666 |

| Aromatic C-H | Stretching | 3055 | |

| Aliphatic C-H | Stretching | 2914, 2850 | |

| 1-[2-(4-Methoxy-phenylsulfanyl)-phenyl]-pentane-1,4-dione | C=O (ketone) | Stretching | 1712, 1671 |

| Aromatic C-H | Stretching | 3068 | |

| Aliphatic C-H | Stretching | 2996, 2912, 2835 |

Data sourced from a study on 1-(2-(phenylthio)phenyl)pentane-1,4-diones. doi.org

The vibrational spectra of flexible molecules like this compound can be complex due to the presence of multiple conformational isomers at room temperature. americanpharmaceuticalreview.com Differences in the geometry of these conformers can lead to slight shifts in vibrational frequencies and changes in band intensities. americanpharmaceuticalreview.com

A detailed conformational analysis of 3-phenylpentane using ¹H NMR has shown the presence of different staggered conformers in solution. cdnsciencepub.comcdnsciencepub.comresearchgate.net While specific studies on the conformational isomers of this compound using vibrational spectroscopy were not found in the search results, it is a well-established method for such investigations. americanpharmaceuticalreview.comresearchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the relative populations of these isomers.

Vibrational Mode Assignments for Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. udel.edu For this compound, electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation of alkylbenzenes is well-characterized. A common fragmentation pathway is the benzylic cleavage, which for this compound would lead to the formation of a stable secondary benzylic carbocation.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 148 | [C₁₁H₁₆]⁺ (Molecular Ion) | Present, but may be weak |

| 105 | [C₈H₉]⁺ (Benzylic cleavage) | Often a prominent peak |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Common in alkylbenzenes |

| 71 | [C₅H₁₁]⁺ | - |

| 43 | [C₃H₇]⁺ | - |

Data compiled from general fragmentation patterns of alkylbenzenes and available data for this compound. nih.govlibretexts.orgdocbrown.info

The base peak in the mass spectrum of this compound is often observed at m/z 105, corresponding to the loss of a propyl radical. Another significant peak at m/z 91 is due to the tropylium (B1234903) ion, a common rearrangement product in the mass spectra of alkylbenzenes. libretexts.org The presence of ions at m/z 71 and 43 corresponds to fragmentation of the pentyl chain. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for the structural analysis of this compound by examining the fragmentation pattern of its molecular ion. The mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage pathways, primarily driven by the stability of the resulting carbocations.

The molecular ion ([M]+•) peak for this compound (C₁₁H₁₆) appears at a mass-to-charge ratio (m/z) of 148. nih.gov A predominant fragmentation pathway for alkylbenzenes is benzylic cleavage, where the bond beta to the aromatic ring is broken. In this compound, this cleavage leads to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a highly stable secondary benzylic carbocation, [C₆H₅CH(CH₃)]⁺, at m/z 105. This peak is often the base peak, or the most intense signal, in the spectrum, underscoring the stability of this fragment.

Another significant fragmentation involves the McLafferty rearrangement. This intramolecular rearrangement is common in molecules containing a carbonyl group or an aromatic ring and a sufficiently long alkyl chain. For this compound, a γ-hydrogen from the pentyl chain is transferred to the phenyl ring, followed by the cleavage of the C-C bond beta to the ring. This process results in the elimination of a neutral butene molecule and the formation of a radical cation corresponding to toluene, [C₇H₈]+•, at m/z 92.

Further fragmentation of benzylic cations often leads to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a common and characteristic peak in the mass spectra of alkylbenzenes. The presence and relative intensities of these key fragments provide a definitive fingerprint for the confirmation of the this compound structure.

Table 1: Characteristic Mass Spectrometry Fragments of this compound

| m/z Value | Ion Structure/Formula | Fragmentation Pathway | Significance |

| 148 | [C₁₁H₁₆]+• | Molecular Ion | Confirms molecular weight. |

| 105 | [C₈H₉]⁺ | Benzylic cleavage (loss of •C₃H₇) | Often the base peak, indicates a phenyl group attached to a secondary carbon. |

| 92 | [C₇H₈]+• | McLafferty Rearrangement | Characteristic of alkylbenzenes with a chain of at least 3 carbons. |

| 91 | [C₇H₇]⁺ | Rearrangement of benzylic cations | Tropylium ion; a hallmark of benzyl-containing compounds. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₆. nih.gov Using the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000 Da and ¹H = 1.007825 Da), the exact mass can be calculated with high precision.

The theoretical exact mass of this compound is 148.12520 Da. nih.gov HRMS instruments can measure this value to within a few parts per million (ppm), which is crucial for distinguishing this compound from other compounds that have the same nominal mass but different elemental compositions (isobars). For instance, a compound with the formula C₁₀H₁₂O also has a nominal mass of 148, but its exact mass is 148.08882 Da. This significant difference is easily resolved by HRMS, providing unambiguous confirmation of the molecular formula. helicon.ru This capability is essential in complex mixture analysis, such as in crude oil characterization, where numerous isomers and isobaric compounds exist. helicon.ru

Table 2: HRMS Comparison of Isobaric Compounds with Nominal Mass 148

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₁₁H₁₆ | 148 | 148.12520 |

| Anisole derivative | C₉H₁₂O₂ | 148 | 152.07863 |

| Phenylpropanol derivative | C₁₀H₁₂O | 148 | 148.08882 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the chromophore is the benzene (B151609) ring. Alkyl substitution on the benzene ring influences the energy and probability of its characteristic π → π* transitions.

The UV spectrum of this compound, like other alkylbenzenes, is dominated by two main absorption bands originating from the phenyl group. aip.orgrsc.org

An intense absorption band, often referred to as the E₂-band, typically appears at shorter wavelengths, around 210 nm. This corresponds to a fully allowed electronic transition.

A second, much weaker band, known as the B-band, appears at longer wavelengths, typically between 250 and 270 nm. aip.org This band, which arises from a symmetry-forbidden transition in benzene, displays characteristic vibrational fine structure. The alkyl substituent slightly perturbs the symmetry of the benzene ring, causing this forbidden transition to become partially allowed, though its intensity remains low.

The substitution of the pentyl group on the benzene ring causes a slight bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to unsubstituted benzene. msu.edu These spectral features are sensitive to the interaction between the alkyl chain and the aromatic ring and can be influenced by the solvent environment. aip.org

Table 3: Typical UV-Vis Absorption Data for this compound

| Absorption Band | Wavelength Range (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Characteristics |

| E₂-Band | ~210 nm | High (~8,000 L mol⁻¹ cm⁻¹) | π → π* (Allowed) | Intense, broad absorption. |

| B-Band | ~260-270 nm | Low-Moderate (~200-400 L mol⁻¹ cm⁻¹) | π → π* (Symmetry-Forbidden) | Weak, shows vibrational fine structure. |

Vii. Research Applications of 2 Phenylpentane in Organic Synthesis

2-Phenylpentane as a Precursor for Complex Organic Molecules

This compound serves as a foundational molecule from which a wide array of more complex structures can be derived. Its utility stems from the reactivity of both the phenyl group and the pentyl side chain.